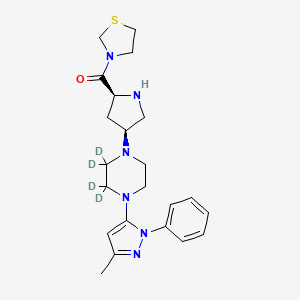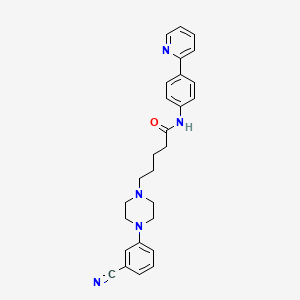
4-Methyl-L-leucine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-L-leucine-d3 is a deuterated derivative of the amino acid leucine. It is characterized by the substitution of three hydrogen atoms with deuterium atoms at the methyl group. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies and other biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-L-leucine-d3 typically involves the incorporation of deuterium into the leucine molecule. One common method is the catalytic hydrogenation of 4-Methyl-L-leucine in the presence of deuterium gas. This process replaces the hydrogen atoms in the methyl group with deuterium atoms. The reaction conditions often include a palladium or platinum catalyst and a controlled atmosphere of deuterium gas.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The use of deuterium gas and catalysts is optimized to achieve efficient and cost-effective production.
化学反应分析
Types of Reactions
4-Methyl-L-leucine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to the amino acid form.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of the amino acid.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
4-Methyl-L-leucine-d3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracking metabolic pathways and understanding the role of leucine in various biological processes.
Protein Synthesis Research: Investigating the incorporation of leucine into proteins and its effects on protein structure and function.
Medical Research: Studying the role of leucine in diseases such as cancer and metabolic disorders.
Industrial Applications: Used in the production of labeled compounds for pharmaceutical research and development.
作用机制
The mechanism of action of 4-Methyl-L-leucine-d3 involves its incorporation into metabolic pathways where leucine plays a critical role. The deuterium labeling allows for precise tracking of the compound within cells. The primary molecular target is the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. The activation of mTORC1 by leucine and its derivatives involves cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent signaling events .
相似化合物的比较
Similar Compounds
L-Leucine: The non-deuterated form of leucine.
D-Leucine: The enantiomer of L-leucine.
α-Methyl-L-leucine: A derivative with a methyl group at the α-position.
L-β-Homoleucine: A leucine derivative with modifications on the β-carbon.
Uniqueness of 4-Methyl-L-leucine-d3
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where understanding the detailed metabolic fate of leucine is crucial. The deuterium atoms provide a distinct mass difference, enabling accurate detection using mass spectrometry and other analytical techniques.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
148.22 g/mol |
IUPAC 名称 |
(2S)-2-amino-5,5,5-trideuterio-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1/i1D3 |
InChI 键 |
LPBSHGLDBQBSPI-MQBGRFPLSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C)(C)C[C@@H](C(=O)O)N |
规范 SMILES |
CC(C)(C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


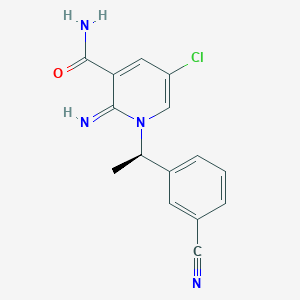
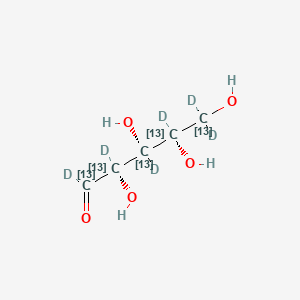
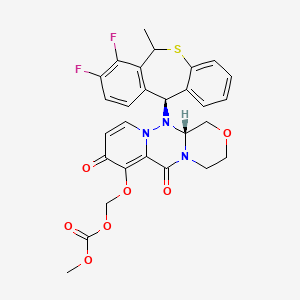
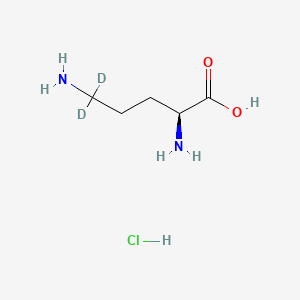
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
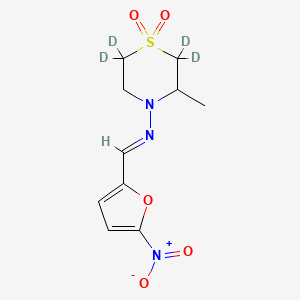
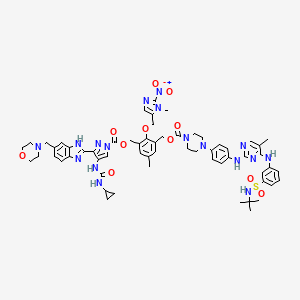
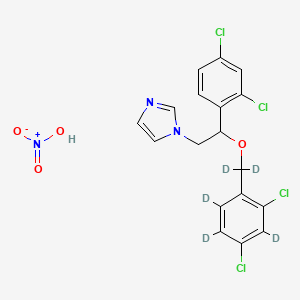
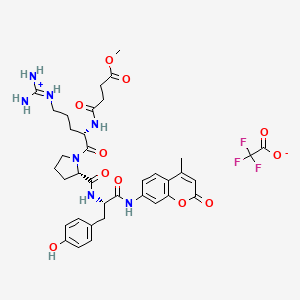
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)


